molecular formula C8H7N5O2 B1610792 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole CAS No. 20743-51-5

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole

Cat. No.: B1610792
CAS No.: 20743-51-5
M. Wt: 205.17 g/mol
InChI Key: ANAZYJLZMITTEC-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole is a chemical compound of significant interest in synthetic organic chemistry. While specific data is limited, its structure suggests it is part of a class of compounds where a tetrazole ring is linked to a nitrophenyl group. Tetrazole derivatives, particularly those with electron-withdrawing substituents like a nitro group, are widely recognized as effective activators in nucleoside phosphoramidite chemistry for oligonucleotide synthesis . In this role, such compounds facilitate the coupling step by acting as acidic catalysts and nucleophiles, activating the phosphoramidite monomer for efficient bond formation with the growing oligonucleotide chain . The "1-methyl" substitution on this tetrazole may offer distinct properties regarding solubility, stability, or reactivity compared to more common unsubstituted or other 5-substituted tetrazole activators like 5-(4-nitrophenyl)-1H-tetrazole . Researchers may explore this compound as a potential catalyst or reagent in constructing complex molecules, leveraging the tetrazole scaffold's unique characteristics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAZYJLZMITTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506396
Record name 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20743-51-5
Record name 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methyl 5 4 Nitrophenyl 1h Tetrazole Analogues

Oxidative and Reductive Transformations of the Nitro Group and Tetrazole Ring

The transformations of the nitro group and the tetrazole ring in 1-methyl-5-(4-nitrophenyl)-1H-tetrazole analogues are crucial for the synthesis of various derivatives with modified properties.

The reduction of the nitro group is a common and well-established transformation. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can then be further functionalized. youtube.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media.

Catalyst/ReagentConditionsProductReference
Pd/CH₂ gas1-Methyl-5-(4-aminophenyl)-1H-tetrazole vanderbilt.edu
Raney NiH₂ gas1-Methyl-5-(4-aminophenyl)-1H-tetrazole vanderbilt.edu
FeAcidic medium (e.g., HCl)1-Methyl-5-(4-aminophenyl)-1H-tetrazole youtube.com
SnAcidic medium (e.g., HCl)1-Methyl-5-(4-aminophenyl)-1H-tetrazole youtube.com
ZnAcidic medium (e.g., HCl)1-Methyl-5-(4-aminophenyl)-1H-tetrazole youtube.com
Na₂S-1-Methyl-5-(4-aminophenyl)-1H-tetrazole vanderbilt.edu
LiAlH₄-Azo compounds vanderbilt.edu

The tetrazole ring, in contrast to the readily reducible nitro group, is generally stable towards many oxidizing and reducing agents. Its aromatic nature, with a delocalization energy of 209 kJ/mol, contributes to this stability. wikipedia.org The ring is resistant to oxidative degradation under typical conditions, such as with potassium permanganate. However, harsh oxidative conditions like ozonolysis can lead to the cleavage of the tetrazole ring, although this is not a commonly employed synthetic strategy. researchgate.netlibretexts.org The primary products of such cleavage are often complex mixtures, and the reaction lacks the selectivity required for many synthetic applications. Under certain catalytic conditions, denitrogenative annulation reactions of tetrazoles can occur, leading to the formation of other heterocyclic systems. nih.gov

Substitution Reactions and Functional Group Interconversions

Substitution reactions on both the tetrazole and the phenyl rings, as well as the interconversion of the nitro group, are key strategies for the diversification of this compound analogues.

Substitution on the Phenyl Ring: The phenyl ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. This allows for the displacement of other substituents on the ring, particularly those in the ortho and para positions to the nitro group. For instance, a fluorine atom at the 4-position of a nitrophenyl-tetrazole can be readily displaced by nucleophiles.

Substitution on the Tetrazole Ring: Direct substitution on the carbon atom of the tetrazole ring is challenging due to its electron-deficient nature. However, functionalization at the C5 position can be achieved through methods such as the deprotonation of an N-protected tetrazole followed by reaction with an electrophile. organic-chemistry.org

Functional Group Interconversions: The nitro group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of these compounds. youtube.comvanderbilt.edu The reduction of the nitro group to an amine is a gateway to numerous other functionalities. The resulting aniline (B41778) derivative can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl, and cyano groups.

Initial Functional GroupReagent(s)Resulting Functional GroupReference
-NO₂H₂, Pd/C-NH₂ vanderbilt.edu
-NH₂NaNO₂, HCl-N₂⁺Cl⁻ youtube.com
-N₂⁺Cl⁻CuCl-Cl youtube.com
-N₂⁺Cl⁻CuBr-Br youtube.com
-N₂⁺Cl⁻KI-I youtube.com
-N₂⁺Cl⁻H₂O, Δ-OH youtube.com
-N₂⁺Cl⁻CuCN-CN youtube.com

Photochemical Reactions and Mechanistic Studies

The photochemistry of tetrazoles, including 1,5-disubstituted derivatives like this compound, has been a subject of considerable investigation. rsc.org Photolysis of tetrazoles typically leads to the cleavage of the heterocyclic ring with the extrusion of molecular nitrogen. rsc.org The nature of the substituents on the tetrazole ring plays a critical role in determining the reaction pathway and the final products.

Theoretical and experimental studies have shown that the photolysis of 1,5-disubstituted tetrazoles can proceed through the formation of a highly reactive imidoylnitrene intermediate. rsc.org This intermediate can then undergo various transformations, including intramolecular cyclization or reaction with other molecules in the reaction medium. The mechanism often involves intersystem crossing from an initially excited singlet state to a triplet state.

The presence of the nitro group on the phenyl ring can also influence the photochemical behavior, potentially participating in the reaction or altering the energy levels and decay pathways of the excited states.

Acid-Base Properties and Tautomerism of Tetrazole Derivatives

The acid-base properties of tetrazole derivatives are a key feature, particularly in the context of their use as bioisosteres for carboxylic acids. thieme-connect.comresearchgate.net 5-Substituted-1H-tetrazoles are acidic, with pKa values that are comparable to those of carboxylic acids. For example, the pKa of 5-phenyl-1H-tetrazole is 4.83, which is similar to that of benzoic acid (pKa ≈ 4.2). thieme-connect.com The acidity of these compounds arises from the deprotonation of the N-H proton of the tetrazole ring, forming a stable tetrazolate anion. The negative charge in the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, which accounts for its stability. quora.com

The presence of the electron-withdrawing nitro group in 5-(4-nitrophenyl)-1H-tetrazole is expected to increase its acidity compared to 5-phenyl-1H-tetrazole due to the inductive and resonance effects of the nitro group, which further stabilize the conjugate base. A predicted pKa value for 5-(4-nitrophenyl)-1H-tetrazole is approximately 3.38. lookchem.com

Tautomerism: 5-Substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netuq.edu.au The position of the tautomeric equilibrium is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the physical state (solid, liquid, or gas). uq.edu.aunih.gov In solution, there is often a dynamic equilibrium between the two tautomers.

However, in the case of This compound , the presence of the methyl group at the N1 position prevents this tautomerism. The nitrogen atom at the 1-position is alkylated, thus locking the molecule in the 1H-form. This structural feature is significant as it removes the ambiguity of tautomeric forms and can lead to more specific interactions in biological systems.

CompoundPredicted pKaTautomerismReference
5-Phenyl-1H-tetrazole4.83Yes (1H and 2H) thieme-connect.com
5-(4-Nitrophenyl)-1H-tetrazole~3.38Yes (1H and 2H) lookchem.com
This compoundN/ANo (Locked as 1H)-

Advanced Structural Characterization and Spectroscopic Analysis of 1 Methyl 5 4 Nitrophenyl 1h Tetrazole

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

No published single-crystal X-ray diffraction data for 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole could be located. Such a study would be necessary to determine its precise three-dimensional structure.

Bond Lengths, Bond Angles, and Dihedral Angles

Experimental data for the bond lengths, bond angles, and dihedral angles of this compound are not available. This information can only be obtained through single-crystal X-ray diffraction analysis.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions for this compound is not possible without crystallographic data. While one could speculate on potential interactions based on its structure (e.g., π-π stacking involving the phenyl and tetrazole rings), this would not be based on experimental evidence. Unlike its unmethylated analog, 5-(4-nitrophenyl)-1H-tetrazole, the N1-methylated compound lacks the N-H proton necessary for classical hydrogen bonding.

Crystal Packing and Polymorphism Research

There is no information available in the scientific literature regarding the crystal packing or any polymorphic forms of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Specific and verified NMR spectroscopic data for this compound are not present in available databases or publications.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

Detailed and assigned ¹H and ¹³C NMR chemical shifts for this compound have not been published. While general regions for the aromatic protons and the methyl group protons can be predicted, precise values and coupling constants are unknown.

Nitrogen (¹⁴N, ¹⁵N) NMR Studies

There are no known ¹⁴N or ¹⁵N NMR studies that have been conducted on this compound. This specialized analysis would provide valuable insight into the electronic structure of the nitrogen-rich tetrazole ring.

Multidimensional NMR Techniques (e.g., HMBC)

Multidimensional Nuclear Magnetic Resonance (NMR) techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the unequivocal structural elucidation of "this compound." While one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information regarding the chemical environment of individual nuclei, 2D techniques like HMBC reveal the connectivity between protons and carbons over two to three bonds, which is crucial for assembling the molecular framework.

In the HMBC spectrum of "this compound," key correlations would be expected. The protons of the methyl group (N-CH₃) would show a correlation to the tetrazole ring carbon (C5). This C5 carbon is also attached to the nitrophenyl ring, and therefore, correlations between the protons on the phenyl ring and the C5 of the tetrazole would be anticipated. Specifically, the ortho-protons of the 4-nitrophenyl group would exhibit correlations to the carbon atom of the phenyl ring attached to the tetrazole.

Furthermore, the protons of the phenyl ring would show correlations to neighboring carbons within the ring, confirming their positions relative to the nitro group and the tetrazole substituent. For instance, the protons ortho to the nitro group would show three-bond correlations to the carbon bearing the nitro group. These intricate networks of correlations provided by HMBC, in conjunction with other 2D NMR data like HSQC (Heteronuclear Single Quantum Coherence), allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural characterization of the molecule.

Table 1: Predicted Key HMBC Correlations for this compound

Proton(s) Correlated Carbon(s) Number of Bonds
N-CH₃ C5 (Tetrazole) 2
Phenyl H (ortho to tetrazole) C5 (Tetrazole) 3
Phenyl H (ortho to -NO₂) C (ipso to -NO₂) 3
Phenyl H Various phenyl carbons 2 and 3

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the functional groups and conformational aspects of "this compound."

The IR spectrum is particularly informative for identifying key functional groups. The presence of the nitro group is confirmed by strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The tetrazole ring exhibits a series of characteristic vibrations. The N=N stretching vibration is expected in the region of 1440–1380 cm⁻¹. sigmaaldrich.com The C-N stretching vibrations within the tetrazole ring and between the ring and the phenyl substituent would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2900-3000 cm⁻¹ range.

Raman spectroscopy complements the IR data. While the nitro group vibrations are also Raman active, the technique is often more sensitive to the vibrations of the aromatic ring and the tetrazole skeleton. The symmetric breathing modes of the phenyl and tetrazole rings would give rise to characteristic Raman bands. Conformational analysis can be inferred from the dihedral angle between the phenyl and tetrazole rings, which influences the vibrational coupling between them. nih.govpnrjournal.com This is reflected in subtle shifts in the positions and intensities of the vibrational bands.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560
Nitro (-NO₂) Symmetric Stretch 1300 - 1370
Tetrazole Ring N=N Stretch 1440 - 1380
Tetrazole Ring Ring Breathing/Stretching 1200 - 1300, 900 - 1100
Aromatic Ring C-H Stretch > 3000
Aromatic Ring C=C Stretch 1450 - 1600
Methyl (-CH₃) C-H Stretch 2900 - 3000

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

The fragmentation of "this compound" under electron ionization would likely proceed through several key pathways. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion. Another prominent fragmentation would be the cleavage of the bond between the tetrazole ring and the nitrophenyl group.

The nitrophenyl moiety itself can undergo characteristic fragmentation. This includes the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). The fragmentation of the phenyl ring can also lead to a series of smaller, characteristic ions. The analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the reconstruction of the molecule's structure and provides definitive confirmation of its identity.

Table 3: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure / Loss
[M]⁺ Molecular Ion
[M - N₂]⁺ Loss of Nitrogen from Tetrazole Ring
[M - CH₃]⁺ Loss of Methyl Radical
[C₆H₄NO₂]⁺ Nitrophenyl Cation
[C₇H₅N₄]⁺ Phenyltetrazole Cation
[M - NO₂]⁺ Loss of Nitro Radical
[C₆H₅]⁺ Phenyl Cation

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Decomposition Characteristics and Energetic Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal stability, decomposition behavior, and energetic properties of "this compound."

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For "this compound," the TGA curve would reveal the onset temperature of decomposition and the total mass loss. The decomposition is expected to occur in one or multiple steps, corresponding to the loss of different fragments of the molecule.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating its decomposition. The temperature at the peak of the exotherm is a key indicator of its thermal stability. The area under the exothermic peak can be used to calculate the heat of decomposition, which is a measure of the energetic content of the compound. The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of "this compound," which is particularly important for assessing its potential as an energetic material.

Table 4: Expected Thermal Analysis Data for this compound

Analysis Technique Parameter Expected Observation
TGA Onset of Decomposition A specific temperature at which mass loss begins
TGA Mass Loss Steps One or more distinct steps corresponding to fragmentation
DSC Melting Point An endothermic peak at the melting temperature
DSC Decomposition A sharp exothermic peak following the melting point
DSC Heat of Decomposition Calculated from the area of the exothermic peak

Applications of 1 Methyl 5 4 Nitrophenyl 1h Tetrazole Derivatives in Advanced Materials and Chemical Technologies

Energetic Materials Research and Development

Derivatives of 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole are investigated for their potential as energetic materials. The presence of both the tetrazole ring and the nitro functional group (-NO2) within a single molecule is a key strategy in designing modern high-performance explosives. at.uanih.gov The energy of these compounds is derived from their high positive heats of formation, a characteristic of nitrogen-rich molecules, rather than solely from the intramolecular oxidation of a carbon backbone typical of traditional explosives. at.ua

High Nitrogen Content and Heat of Formation

A primary characteristic of tetrazole-based compounds is their exceptionally high nitrogen content. The parent tetrazole ring itself contains approximately 79.8% nitrogen by mass and possesses a significant positive heat of formation (HOF) of about +320 kJ/mol, attributed to the numerous N-N and C-N bonds and ring strain. at.ua The incorporation of a nitro group further enhances these energetic properties. For this compound (C₈H₇N₅O₂), the nitrogen content is approximately 34.1%.

The heat of formation is a critical measure of the energy stored within a chemical compound. Tetrazole derivatives are known for their high positive HOF, which contributes to their energetic output upon decomposition. at.uaresearchgate.net For instance, research on various nitro-tetrazole compounds has reported HOF values ranging from +241.7 to +463.0 kJ/mol and in some cases as high as +882.5 kJ/mol, figures that are substantially higher than those for conventional explosives like RDX and TNT. at.ua Theoretical calculations on the parent compound, 1-(4-nitrophenyl)-1H-tetrazole, have been performed to determine its enthalpy of formation, a key parameter for predicting energetic performance. researchgate.net

Table 1: Comparative Properties of Various Energetic Materials

CompoundNitrogen Content (%)Heat of Formation (kJ/mol)Reference
This compound34.1%Data Not AvailableCalculated
Tetrazole79.8%+320 at.ua
1-(4-methoxy-3,5-dinitrophenyl)-1H-tetrazole derivative (23)Not Specified+882.5 at.ua
TNT18.5%-67 at.ua
RDX37.8%+69.9 at.ua

Detonation Performance Prediction and Characterization

The detonation performance, specifically the detonation velocity (Vdet) and detonation pressure (Pdet), is a crucial metric for an explosive's power and brisance. wikipedia.org For novel compounds like this compound derivatives, these parameters are often predicted using computational methods that rely on the compound's heat of formation and density. researchgate.net Software such as EXPLO5 is commonly used for these calculations. nih.govrsc.orgnih.gov

Table 2: Predicted Detonation Performance of Various Tetrazole Derivatives

CompoundDetonation Velocity (m/s)Detonation Pressure (GPa)Reference
Trinitro-substituted aryl-tetrazole (23)8298Not Specified at.ua
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (1)743022.4 rsc.org
Hydrazinium salt of a tetrazole derivative (9)823223.6 researchgate.net
1,5-diaminotetrazole-4N-oxide (SYX-9)10000Not Specified rsc.org
RDX (Reference)879534.0 nih.gov

Thermal Stability and Decomposition Exothermicity

Thermal stability is a critical safety parameter for energetic materials. The decomposition of this compound and its derivatives is an exothermic process, releasing significant energy. researchgate.netunicam.it Studies on the parent compound, 1-(4-nitrophenyl)-1H-tetrazole, using Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) have shown that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C, with a specific DTA peak recorded at 236 °C. researchgate.netresearchgate.net The decomposition process primarily yields gaseous products, most notably stable nitrogen gas (N₂), which is a characteristic of all tetrazole-based energetic materials. researchgate.netresearchgate.net

The thermal behavior is a key focus, as enhancing energy output through functionalization can sometimes compromise stability. rsc.org However, some advanced tetrazole derivatives have been synthesized with decomposition temperatures comparable to RDX (approx. 204 °C). at.ua For instance, an aminophenyl-tetrazole derivative was reported to have a decomposition temperature of 223 °C. at.ua This balance of high energy and acceptable thermal stability makes these compounds attractive for practical applications. rsc.org The decomposition mechanism itself is complex, with theoretical studies suggesting that tautomeric equilibria and intermolecular interactions play a significant role. acs.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Beyond energetic applications, the tetrazole functional group is a versatile building block in supramolecular and coordination chemistry. The nitrogen-rich ring serves as an effective ligand, capable of coordinating with various metal ions to form complex structures, including Metal-Organic Frameworks (MOFs).

Tetrazole as a Ligand (e.g., N-donor properties, chelation)

Tetrazole derivatives are widely utilized in coordination chemistry due to their multiple coordination modes as N-donor ligands. nih.govresearchgate.netresearchgate.netnih.gov The tetrazole ring, particularly in its deprotonated (tetrazolate) form, can coordinate to metal centers through any of its four nitrogen atoms, acting as a multidentate bridging ligand. arkat-usa.org This versatility allows for the construction of diverse and stable one-, two-, or three-dimensional coordination polymers. arkat-usa.orgrsc.org

The nitrogen atoms of the tetrazole ring provide the lone pair electrons necessary for forming coordinate bonds with metal ions. azom.comalfachemic.commdpi.com This N-donor capability is fundamental to its role in forming stable chelates and frameworks. uobabylon.edu.iq The specific coordination mode can be influenced by factors such as the metal ion, the substituents on the tetrazole ring, and the presence of other auxiliary ligands or anions. rsc.orgazom.com The resulting complexes have applications as optical materials, antibacterial agents, and catalysts. arkat-usa.orgalfachemic.comnih.gov

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes involving tetrazole ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. arkat-usa.orgrsc.org For example, a series of complexes with the related 1-methyl-5H-tetrazole ligand were prepared using seven different transition metals (such as Mn²⁺, Co²⁺, Cu²⁺, and Ag⁺) and various anions (like chloride, nitrate, and perchlorate). rsc.org

The structural characterization of these complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles, revealing how the tetrazole ligand coordinates to the metal centers. nih.govrsc.org This technique has been used to characterize the crystal structures of related nitrophenyl-tetrazole compounds, showing how molecules are linked through hydrogen bonds and other interactions to form larger networks. nih.govresearchgate.netresearchgate.net Other essential characterization techniques include FTIR spectroscopy to confirm the coordination of the ligand to the metal, elemental analysis, and thermal analysis (TG/DSC) to assess stability. rsc.orguobabylon.edu.iqrsc.org

Mentioned Compounds

Applications in Sensing and Catalysis (non-biological)

The utility of this compound and its parent compounds in non-biological sensing and catalysis stems from their excellent coordination properties. Tetrazole derivatives are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes and metal-organic frameworks (MOFs) with a variety of metal ions. mdpi.comnih.gov The tetrazole ring offers multiple nitrogen atoms that can act as coordination sites.

In the case of 5-(4-nitrophenyl)-1H-tetrazole and its N-methylated derivatives, the tetrazole moiety can bind to metal centers to construct novel frameworks. nih.gov These frameworks, such as those involving cobalt or zinc, can create one-, two-, or three-dimensional structures. rsc.org The specific architecture and properties of these metal complexes are influenced by factors like the metal ion used and the presence of other ligands. The electron-withdrawing nitro group on the phenyl ring can modulate the electronic properties of the ligand, which in turn influences the catalytic activity or sensing capability of the final metal complex. nih.gov

While research has explored a range of tetrazole-based ligands for these purposes, the core principle remains consistent: the self-assembly of metal ions and tetrazole-containing organic linkers can produce materials with porous structures and active metal sites. These features are highly desirable for applications in heterogeneous catalysis, where the framework can facilitate chemical transformations, and in chemical sensing, where the interaction of an analyte with the framework can produce a detectable signal. mdpi.com For example, copper(II) complexes involving 1H-tetrazole-5-acetic acid have been synthesized and characterized, demonstrating the ability of the tetrazole ring to participate in the formation of complex, multi-dimensional coordination polymers. rsc.org

Applications in Oligonucleotide Synthesis as Activating Agents

One of the most significant applications of 5-(4-nitrophenyl)-1H-tetrazole and its derivatives is as an activating agent in the phosphoramidite (B1245037) method of oligonucleotide synthesis. fishersci.com This process, which is the standard for artificially synthesizing DNA and RNA, relies on an activator to catalyze the crucial coupling step where a phosphoramidite monomer is added to the growing oligonucleotide chain.

The activator's role is to protonate the diisopropylamino group of the phosphoramidite, forming a highly reactive phosphoramidite intermediate. The effectiveness of the activator is closely linked to its acidity (pKa). 5-(4-Nitrophenyl)-1H-tetrazole is a significantly more acidic and therefore more potent activator than the traditional 1H-tetrazole. researchgate.netglenresearch.com This increased potency allows for faster coupling kinetics, which is advantageous for synthesis efficiency. researchgate.net Research and patents have explicitly identified 5-(4-nitrophenyl)-1H-tetrazole as an efficient activator for both DNA and RNA synthesis. google.com

However, its use is not without challenges. Highly acidic activators can potentially cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the monomer, which can lead to the undesirable insertion of an extra monomer unit (n+1 impurity). glenresearch.comglenresearch.com Furthermore, despite its potency, 5-(4-nitrophenyl)-1H-tetrazole has seen limited commercial adoption, partly due to its relatively low solubility in acetonitrile, the standard solvent used in automated synthesis. glenresearch.comgoogle.com Commercial activators typically require stable solutions at concentrations of 0.25 M or higher, a threshold that can be difficult to achieve with this compound. google.com

Table 1: Comparison of pKa Values for Tetrazole-Based Activators in Oligonucleotide Synthesis
Activator CompoundpKaReference
5-(4-Nitrophenyl)-1H-tetrazole3.7 researchgate.net
5-Benzylthio-1H-tetrazole (BTT)4.08 glenresearch.com
5-Ethylthio-1H-tetrazole (ETT)4.28 - 4.3 researchgate.netglenresearch.com
1H-Tetrazole4.89 - 4.9 researchgate.netglenresearch.com

Other Chemical Applications (e.g., Photography, Gas Generators)

Beyond advanced materials and biosynthesis, derivatives of this compound find use in more traditional, yet critical, chemical applications.

Photography

In the field of photography, tetrazole derivatives have long been used as essential components in silver halide emulsions. mdpi.comnih.gov They primarily function as antifogging agents or stabilizers. google.comjst.go.jp During the storage of photographic film, silver halide crystals can spontaneously develop, creating a background "fog" that degrades the image. Phenyl-tetrazole compounds can adsorb onto the surface of the silver halide grains, inhibiting this spontaneous development without significantly harming the sensitivity of the emulsion to light. google.comjst.go.jpphotrio.com The specific effectiveness of a tetrazole derivative depends on its molecular structure and its interaction with the crystal surface and other emulsion components like sensitizing dyes. photrio.com

Gas Generators

The high nitrogen content and significant positive enthalpy of formation inherent to the tetrazole ring make its derivatives candidates for use as energetic materials. mdpi.comnih.gov Upon thermal decomposition, these compounds can rapidly release large volumes of nitrogen (N₂) gas, a property that is harnessed in gas-generating systems, such as automotive airbags. researchgate.netresearchgate.net The goal is to use environmentally benign components that have a high and rapid burn rate while maintaining relative stability under normal conditions. nih.gov

The introduction of nitro groups, as in this compound, further enhances the energetic properties of the molecule, increasing its density and detonation performance. at.ua Research into related nitro-substituted tetrazole and pyrazole (B372694) compounds shows they can achieve high decomposition temperatures and detonation velocities, making them of interest for various propellant and explosive applications. at.uarsc.org The thermal stability of these compounds is a critical parameter, with decomposition temperatures for some energetic tetrazoles occurring between 190–240 °C. researchgate.net

Table 2: Energetic Properties of Selected Nitro-Substituted Heterocyclic Compounds
Compound TypeDecomposition Temp. (°C)Density (g/cm³)Detonation Velocity (m/s)Reference
Trinitroethyl-functionalized Tetrazole141 - 1831.60 - 1.85Not Specified at.ua
Isomeric Pyrazole-Tetrazole (H₂DNP-5T)Not Specified>1.8 (implied)>8800 rsc.org
Multi-nitro Tetrazole derivative (Cmpd. 20)1821.779004 at.ua
Trinitro-functionalized Tetrazole (Cmpd. 21)223Not SpecifiedNot Specified at.ua

Q & A

Q. What are the common synthetic routes for 1-methyl-5-(4-nitrophenyl)-1H-tetrazole?

The compound is typically synthesized via cyclization reactions between nitriles and azides. A widely used method involves reacting 4-nitrobenzonitrile with methyl azide under acidic or catalytic conditions. For example, nano-TiCl4·SiO2 has been employed as a catalyst under solventless conditions to achieve high yields (~87%) . Continuous flow microreactor systems using hydrazoic acid and nitriles at elevated temperatures are also effective for scalability and safety .

Key Data :

  • Yield: 87% (nano-TiCl4·SiO2)
  • Reaction time: 1 hour (heterogeneous catalysis in PEG-400)
  • Characterization: IR (1610 cm⁻¹, C=N stretch), ¹H NMR (δ 3.89 ppm, CH3 group) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods. ¹H NMR identifies the methyl group (singlet at δ 3.89 ppm) and aromatic protons (δ 8.17–8.24 ppm) . IR spectroscopy confirms the tetrazole ring (C=N stretch at ~1610 cm⁻¹) . Single-crystal X-ray diffraction (SHELX refinement) provides definitive proof of molecular geometry, with software like WinGX aiding in data processing .

Q. What are the standard purity assessment protocols for this compound?

Purity is assessed via melting point determination (e.g., 216–218°C ), TLC monitoring (using PEG-400 or silica gel), and HPLC. Discrepancies in melting points (e.g., 217–218°C vs. literature 218–220°C) may indicate impurities, requiring recrystallization in solvents like aqueous acetic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Advanced optimization involves catalyst screening and reaction engineering. Nano-TiCl4·SiO2 enhances reaction rates via Lewis acid activation , while flow chemistry reduces side reactions (e.g., azide decomposition) by precise temperature control . Kinetic studies using ³¹P NMR in phosphoramidite couplings reveal tetrazole’s role in acid-catalyzed mechanisms, guiding reagent stoichiometry .

Case Study :

  • Catalytic efficiency: Nano-TiCl4·SiO2 increases yield by 15% compared to traditional methods .
  • Byproduct analysis: Unreacted nitrile (TLC spot at Rf 0.6) necessitates post-reaction quenching with ice water .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include twinned data and high thermal motion in the nitro group. SHELXL accommodates twinning via BASF parameter adjustments, while restraints on anisotropic displacement parameters improve refinement stability . Hirshfeld surface analysis (Crystal Explorer 17) identifies stabilizing interactions (e.g., N···H, 19.4%) for disorder modeling .

Q. How do intermolecular interactions influence the thermal stability of this compound?

Thermokinetic studies (DSC, TGA) reveal exothermic decomposition (onset ~250°C) into 4-nitrophenyl and tetrazole radicals. Hirshfeld surfaces show that C···H (4.6%) and N···N (19.4%) interactions stabilize the lattice, delaying decomposition . EXPLO5 calculations predict detonation velocity (4409 m/s) and pressure (5.4 GPa), linking stability to molecular packing .

Q. What methodologies address discrepancies in reported spectroscopic data?

Contradictions in IR peaks (e.g., 1610 vs. 1606 cm⁻¹ for C=N ) arise from polymorphic variations or solvent effects. Comparative studies using deuterated solvents (DMSO-d6 vs. CDCl3) and DFT calculations reconcile such differences. For example, ¹³C NMR in DMSO-d6 resolves ambiguity in aromatic carbon assignments .

Methodological Guidelines

  • Synthesis : Prioritize flow systems for scalability or nano-catalysts for efficiency .
  • Characterization : Combine XRD (SHELX ) with Hirshfeld analysis for robust structural insights.
  • Thermal Analysis : Use EXPLO5 for energetic material properties .

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Feasible Synthetic Routes

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1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.